Scientific Field: Physical Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the evaluation of thermophysical property data for pure compounds, with a primary focus on organics .
Methods of Application: These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Scientific Field: Polymer Chemistry
Application Summary: Ethyl 2-chloropropionate is used as an initiator during the synthesis of various polymers .
Methods of Application: It is used in the synthesis of poly (2- (diethylamino)ethyl methacrylate) and poly (N -isopropylacrylamide) via atom transfer radical polymerization .
Results or Outcomes: The result is the formation of the desired polymers. It was also used in the synthesis of end-functionalized poly (N -isopropylacrylamide) with a pyrenyl group .
Scientific Field: Agricultural Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various herbicides .
Methods of Application: It is applied in the synthesis of phenoxypropionates, 2- (4-hydroxyphenoxy)propionate, and amino (or aryloxy) sulfonyl phenoxy propanates .
Results or Outcomes: The result is the production of the desired herbicides .
Scientific Field: Analytical Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis process based on Partial Least Squares Regression (PLSR) analysis and the use of Near-Infrared (NIR) spectroscopy to achieve the online and noninvasive monitoring of the extraction process .
Methods of Application: Online near-infrared spectroscopy was used as a process analysis technique in the synthesis of 2-chloropropionate for the first time. Then, the partial least squares regression (PLSR) quantitative model of the product solution concentration was established and optimized .
Results or Outcomes: Correlation coefficient ® of partial least squares regression (PLSR) calibration model was 0.9944, and the root mean square error of correction (RMSEC) was 0.018105 mol/L. These values of PLSR and RMSEC could prove that the quantitative calibration model had good performance .
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of plant auxiliaries such as 2-chloroethyl trimethyl ammonium chloride, dimethylaminosuccinic acid .
Results or Outcomes: The result is the production of the desired plant auxiliaries .
Scientific Field: Pharmaceutical Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of nonsteroidal antipyretic and anti-inflammatory drugs such as naproxen, indomethacin, and ibuprofen .
Results or Outcomes: The result is the production of the desired drugs .
Scientific Field: Biochemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of amino acids and peptides .
Results or Outcomes: The result is the production of the desired amino acids and peptides .
Scientific Field: Industrial Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various dyes .
Methods of Application: It is applied in the synthesis of azo dyes, anthraquinone dyes, and phthalocyanine dyes .
Results or Outcomes: The result is the production of the desired dyes .
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various pesticides .
Methods of Application: It is applied in the synthesis of organophosphorus pesticides, carbamate pesticides, and pyrethroid pesticides .
Results or Outcomes: The result is the production of the desired pesticides .
Ethyl 2-chloropropionate is a halogenated ester characterized by the molecular formula and a molecular weight of approximately 136.58 g/mol. It appears as a clear, colorless liquid with a pungent odor and is denser than water, making it insoluble in water. Ethyl 2-chloropropionate is known for its flammable nature and can produce hazardous gases when combusted, including hydrogen chloride. Its flash point is around 38 °C (100.4 °F), indicating that it can ignite easily under certain conditions .
Ethyl 2-chloropropionate can be synthesized through several methods:
Ethyl 2-chloropropionate has several applications:
Ethyl 2-chloropropionate shares structural similarities with other halogenated esters and propionic acid derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl Propanoate | Non-halogenated; commonly used as a flavoring agent. | |
Methyl 2-chloropropionate | Similar structure but with a methyl group instead of ethyl; used in organic synthesis. | |
Ethyl 3-chlorobutanoate | Contains a longer carbon chain; different reactivity profile due to position of chlorine. | |
Ethyl Chloracetate | Similar reactivity but with a chlorine atom on the adjacent carbon; used in synthetic chemistry. |
Ethyl 2-chloropropionate's unique feature lies in its specific halogenation at the second carbon position, which influences its reactivity and potential applications compared to these similar compounds .
Flammable;Irritant